Methyl 4-acrylamidobenzoate
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Overview
Description
Methyl 4-acrylamidobenzoate: is a chemical compound that belongs to the class of benzoic acid derivatives. Methyl 4-(acetylamino)benzoate or Methyl N-(2-acetamido)benzoate . This compound is characterized by its unique structure, which includes a benzoic acid core with an acetylamino group and a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester typically involves the reaction of benzoic acid derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then reacted with acetic anhydride to introduce the acetylamino group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biochemical processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological molecules .
Comparison with Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound lacks the acetylamino group, making it less reactive in certain biochemical assays.
Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, 1,1’-(2-methyl-1,4-phenylene) ester: This compound has a more complex structure with additional functional groups, leading to different reactivity and applications.
Uniqueness: The presence of both the acetylamino and methyl ester groups in Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester imparts unique chemical properties, making it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
IUPAC Name |
methyl 4-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPNNRAUICQKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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